molecular formula C16H14Cl2FNO B12559025 2,2-Dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide CAS No. 143705-72-0

2,2-Dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide

Cat. No.: B12559025
CAS No.: 143705-72-0
M. Wt: 326.2 g/mol
InChI Key: IWOJGDAINUADBU-UHFFFAOYSA-N
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Description

2,2-Dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide is a synthetic organic compound that belongs to the class of acetamides It is characterized by the presence of two chlorine atoms, one fluorine atom, and a diphenylethyl group attached to the acetamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-Dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2,2-dichloroacetamide and 2,2-diphenylethylamine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a suitable solvent and a catalyst to facilitate the reaction.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity, and the process may be automated to improve efficiency and reduce costs.

Chemical Reactions Analysis

Types of Reactions

2,2-Dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine and fluorine atoms can be substituted with other functional groups under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Hydrolysis: The acetamide group can be hydrolyzed to form corresponding carboxylic acids and amines.

Common Reagents and Conditions

    Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide can be used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

    Hydrolysis: Acidic or basic conditions can be used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.

Scientific Research Applications

2,2-Dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide has several scientific research applications, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the preparation of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the development of new materials and as an intermediate in the production of various chemicals.

Mechanism of Action

The mechanism of action of 2,2-Dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,2-Dichloro-N-(2-hydroxy-1,2-diphenylethyl)acetamide
  • 2,2-Dichloro-N-p-tolylacetamide
  • 2,2-Diphenyl-N-p-tolylacetamide

Uniqueness

2,2-Dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide is unique due to the presence of both chlorine and fluorine atoms, which impart distinct chemical properties. The diphenylethyl group also contributes to its unique structure and potential applications. Compared to similar compounds, it may exhibit different reactivity and biological activity, making it a valuable compound for research and development.

Properties

CAS No.

143705-72-0

Molecular Formula

C16H14Cl2FNO

Molecular Weight

326.2 g/mol

IUPAC Name

2,2-dichloro-N-(2,2-diphenylethyl)-2-fluoroacetamide

InChI

InChI=1S/C16H14Cl2FNO/c17-16(18,19)15(21)20-11-14(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,14H,11H2,(H,20,21)

InChI Key

IWOJGDAINUADBU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)C(F)(Cl)Cl)C2=CC=CC=C2

Origin of Product

United States

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